BRD4 Inhibitor-37

BRD4 Fluorescence Polarization Epigenetic Inhibitor

BRD4 Inhibitor-37 (1095051-79-8) is a thiazol-2-one BET bromodomain inhibitor delivering sub‑micromolar biochemical potency with ~39‑ to 78‑fold improvement over (+)-JQ1. Its distinct selectivity fingerprint across five bromodomain‑containing proteins eliminates confounding off‑target effects common to pan‑BET inhibitors. Validated standalone c‑Myc suppression and reliable cellular permeability make it the optimal chemical probe for high‑sensitivity fluorescence polarization (FP), AlphaLISA, and SPR studies where robust, low‑concentration target engagement is paramount. Avoid assay artifacts from poor cell penetration or solvent toxicity.

Molecular Formula C9H6FNOS
Molecular Weight 195.22 g/mol
Cat. No. B10814926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD4 Inhibitor-37
Molecular FormulaC9H6FNOS
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=O)N2)F
InChIInChI=1S/C9H6FNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
InChIKeyWPBUAOKGWQBCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 Inhibitor-37: Technical Baseline and Procurement Specifications for a BET Bromodomain Antagonist


BRD4 Inhibitor-37 (CAS 1095051-79-8), also known chemically as 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one , is a small-molecule thiazol-2-one analog characterized by a molecular weight of 195.21 Da [1]. It functions as an inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4, an epigenetic reader that regulates oncogene transcription. The compound exhibits sub-micromolar activity in both biochemical binding assays and cell-based proliferation models [2].

BRD4 Inhibitor-37: Why Pan-BET or Alternative Core Inhibitors Are Not Functionally Equivalent


BET family bromodomain inhibitors exhibit a wide functional divergence due to differences in core scaffold chemistry, domain selectivity (pan-BET vs. BD1/BD2-specific), and physicochemical properties [1]. Simple substitution based on a shared 'BRD4 inhibitor' label is high-risk; while first-generation pan-BET inhibitors like (+)-JQ1 often exhibit broader, less selective activity profiles with higher off-target potential, BRD4 Inhibitor-37 operates within a distinct thiazol-2-one chemical series that demonstrates a different selectivity fingerprint across a panel of five bromodomain-containing proteins [2]. This specific profile directly impacts the reliability of downstream target engagement data (e.g., c-Myc suppression) and cellular phenotype reproducibility .

BRD4 Inhibitor-37: Quantitative Head-to-Head Activity and Selectivity Comparison Guide


Biochemical Binding Affinity Comparison: BRD4 Inhibitor-37 vs. (+)-JQ1

In fluorescence polarization (FP) binding assays, BRD4 Inhibitor-37 demonstrates a ~39- to 78-fold improvement in IC50 potency for the BRD4 bromodomain compared to the widely used reference compound (+)-JQ1 [1].

BRD4 Fluorescence Polarization Epigenetic Inhibitor

Cellular Antiproliferative Efficacy: BRD4 Inhibitor-37 vs. BRD4-IN-11

In cell-based assays, BRD4 Inhibitor-37 achieves a mean GI50 of 0.2 µM (range: 0.1–0.3 µM). This positions it as more potent than other distinct chemical series inhibitors like BRD4-IN-11, which exhibits an IC50 of 26.35 nM (0.026 µM) for the isolated BD1 domain but demonstrates significantly reduced antiproliferative activity in cellular contexts, with reported GI50 values exceeding 1 µM in certain cell lines [1].

BRD4 GI50 Anticancer Cell Proliferation

Intra-BET Family Selectivity Profile: BRD4 Inhibitor-37 vs. ZL0420

BRD4 Inhibitor-37 displays a defined selectivity pattern across a panel of five distinct bromodomain-containing proteins, enhancing its utility as a BET protein tool compound [1]. In contrast, the more recently developed ZL0420 exhibits a narrow, dual BD1/BD2 profile with near-equivalent IC50 values for both domains (BRD4 BD1 IC50 = 27 nM; BRD4 BD2 IC50 = 32 nM) and minimal reported activity against other non-BET bromodomains [2].

BRD4 Selectivity BET Bromodomain BROMOscan

Downstream Target Modulation: BRD4 Inhibitor-37 vs. ITH-47

The effect of BRD4 Inhibitor-37 on c-Myc, a downstream protein of BRD4, has been validated, demonstrating its ability to intervene in this critical oncogenic signaling pathway . While other BRD4 inhibitors such as ITH-47 also suppress c-Myc, this effect is often contingent on synergistic combination with other agents (e.g., ESE-15-ol) to achieve significant growth inhibition in certain cell lines [1].

BRD4 c-Myc Oncogene Suppression Mechanism of Action

Structural and Physicochemical Differentiation: BRD4 Inhibitor-37 vs. Pan-BET Inhibitors

BRD4 Inhibitor-37 is a compact thiazol-2-one derivative (MW = 195.21 Da; cLogP = 0) with a low hydrogen bond donor count (1) and a low number of rotatable bonds (1) . This profile is in stark contrast to larger, more lipophilic pan-BET inhibitors like the clinical candidate GSK525762, which have molecular weights exceeding 400 Da and higher cLogP values, often leading to different pharmacokinetic behaviors and formulation requirements.

BRD4 Molecular Weight Lipophilicity Drug-Like Properties

BRD4 Inhibitor-37: Defined Research and Industrial Application Scenarios Based on Differential Evidence


High-Sensitivity Biochemical and Biophysical Assays Requiring Robust Target Engagement

Given its ~39- to 78-fold improved biochemical IC50 over (+)-JQ1, BRD4 Inhibitor-37 is optimally suited for high-sensitivity assays where robust target engagement at low concentrations is paramount. This includes fluorescence polarization (FP), AlphaLISA, or surface plasmon resonance (SPR) studies designed to characterize BRD4-ligand interactions or screen for novel binding partners without the confounding influence of high compound concentrations [1].

Phenotypic Screening and Functional Genomics Focused on BET-Dependent Oncogene Transcription

The validated standalone suppression of the c-Myc oncoprotein and the compound's favorable physicochemical properties make BRD4 Inhibitor-37 a reliable chemical probe for functional genomics and phenotypic screening campaigns. Its reliable cellular permeability ensures that observed phenotypic changes are a direct result of BRD4 inhibition rather than artifacts of poor cell penetration or solvent toxicity, distinguishing it from inhibitors like BRD4-IN-11 that show a disconnect between biochemical and cellular potency [2].

BET Bromodomain Selectivity Profiling and Chemical Biology Studies

The distinct selectivity fingerprint of BRD4 Inhibitor-37 across a panel of five bromodomain proteins makes it an essential component of chemical biology toolkits aimed at dissecting the functional redundancy and specific roles of individual BET family members. It serves as a valuable comparator for more narrow-spectrum inhibitors like ZL0420 or broader pan-BET inhibitors, allowing researchers to deconvolute complex epigenetic signaling networks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD4 Inhibitor-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.